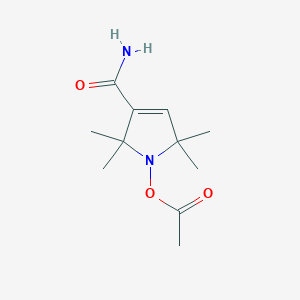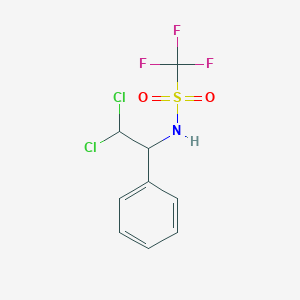
5-(Hexadecylsulfanyl)-4-methyl-2-piperidino-1,3-dithiol-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Hexadecylsulfanyl)-4-methyl-2-piperidino-1,3-dithiol-1-ium is a complex organic compound characterized by its unique structure, which includes a hexadecylsulfanyl group, a piperidino ring, and a dithiolium core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hexadecylsulfanyl)-4-methyl-2-piperidino-1,3-dithiol-1-ium typically involves multiple steps, starting with the preparation of the dithiolium core. This can be achieved through the reaction of appropriate thiol precursors under controlled conditions. The hexadecylsulfanyl group is introduced via a nucleophilic substitution reaction, where a hexadecylthiol reacts with the dithiolium intermediate. The piperidino ring is then incorporated through a cyclization reaction, often facilitated by a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(Hexadecylsulfanyl)-4-methyl-2-piperidino-1,3-dithiol-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiolium core to a more reduced state.
Substitution: Nucleophilic substitution reactions can replace the hexadecylsulfanyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols or amines can be employed under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.
Scientific Research Applications
5-(Hexadecylsulfanyl)-4-methyl-2-piperidino-1,3-dithiol-1-ium has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(Hexadecylsulfanyl)-4-methyl-2-piperidino-1,3-dithiol-1-ium involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to changes in cellular pathways and biological processes, making it a valuable tool in research and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
5-(Hexadecylsulfanyl)-4-methyl-2-piperidino-1,3-dithiol-1-ium analogs: Compounds with similar structures but different substituents.
Dithiolium derivatives: Compounds with variations in the dithiolium core or other functional groups.
Uniqueness
This compound stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a versatile compound in scientific research and industrial applications.
Properties
Molecular Formula |
C25H46NS3+ |
|---|---|
Molecular Weight |
456.8 g/mol |
IUPAC Name |
1-(4-hexadecylsulfanyl-5-methyl-1,3-dithiol-2-ylidene)piperidin-1-ium |
InChI |
InChI=1S/C25H46NS3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-27-24-23(2)28-25(29-24)26-20-17-16-18-21-26/h3-22H2,1-2H3/q+1 |
InChI Key |
HGIOOBMLLDWRNA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCSC1=C(SC(=[N+]2CCCCC2)S1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-bromo-N-[2-(3-methoxyphenoxy)ethyl]benzamide](/img/structure/B11507446.png)
![(2Z)-2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-4-oxo-4-phenylbut-2-enoic acid](/img/structure/B11507450.png)

![2-({2-[(5-methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}methyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B11507458.png)
![Ethyl 4-{[(1-ethyl-3-{[(3-methoxyphenyl)carbonyl]amino}-5-oxo-2-thioxoimidazolidin-4-yl)acetyl]amino}benzoate](/img/structure/B11507468.png)
![(5E)-1-(4-chlorophenyl)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11507482.png)

![3-(4-chlorophenyl)-11-(3-methoxyphenyl)-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11507490.png)

![1-benzyl-2-[(naphthalen-1-yloxy)methyl]-1H-benzimidazole](/img/structure/B11507492.png)
![ethyl 1-[4-(dimethylamino)-6-ethoxy-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B11507495.png)
![N-(2,4-dimethylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B11507503.png)
![11-(3-bromophenyl)-3-(4-methylphenyl)-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11507506.png)

